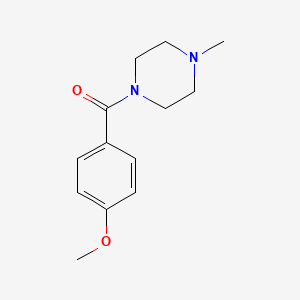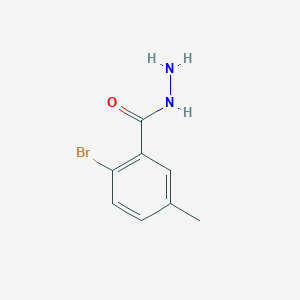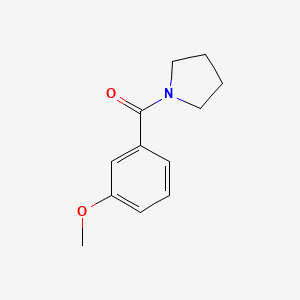![molecular formula C12H18N2O4S B6617389 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 1379861-02-5](/img/structure/B6617389.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound. It is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and a methylthiazole moiety. This compound finds applications across various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:
Step 1: : Thiazole formation through the cyclization of suitable precursors.
Step 2: : Introduction of the methyl group on the thiazole ring via alkylation.
Step 3: : Incorporation of the amino acid backbone through condensation reactions.
Step 4: : Protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial synthesis often employs automated, high-throughput techniques to maximize yield and efficiency. This may include:
Continuous flow reactors: for precise control over reaction conditions.
Automated purification systems: for efficient product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can be oxidized to introduce functional groups or modify the existing ones.
Reduction: : Reduces specific moieties to alter reactivity.
Substitution: : Substitutes specific groups to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Depending on the reactions, products may include modified thiazole derivatives or amino acids with altered protective groups.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has various applications:
Chemistry
Used as an intermediate in organic synthesis.
Helps in studying reaction mechanisms and kinetics.
Biology
Serves as a building block in peptide synthesis.
Utilized in the development of enzyme inhibitors.
Medicine
Acts as a precursor for drug molecules.
Aids in the study of biochemical pathways and targets.
Industry
Applied in the production of pharmaceuticals.
Utilized in material science for polymer production.
Wirkmechanismus
Mechanism of Effects
The compound's effects are often due to its interaction with biological molecules, altering their activity or function.
Molecular Targets and Pathways
Enzyme Inhibition: : Interacts with active sites, inhibiting function.
Receptor Binding: : Modifies signaling pathways by binding to receptors.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other thiazole-based compounds, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid stands out due to its specific protective groups and structural complexity.
List of Similar Compounds
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
tert-butoxycarbonyl-2-amino-3-(1,3-thiazol-2-yl)propanoic acid
4-methylthiazole-2-carboxylic acid
This compound's unique combination of functional groups and structural elements make it a valuable asset in scientific research and industrial applications
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)




![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)

